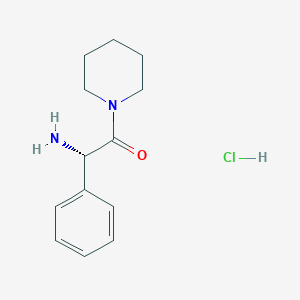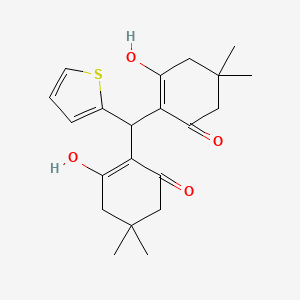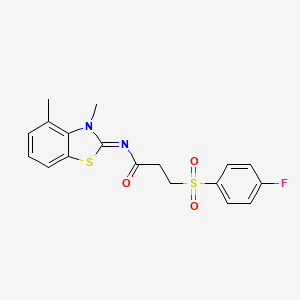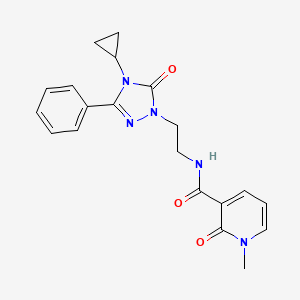![molecular formula C13H18N4O B2753754 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-39-8](/img/structure/B2753754.png)
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine . These compounds are known for their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system . This core is present in some important antibiotics and has structural resemblance to purines .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrrolo[2,3-d]pyrimidines . For instance, cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux gives products identified as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Aplicaciones Científicas De Investigación
1. BTK Inhibitors for Mantle Cell Lymphoma Treatment This compound has been used in the design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors . These inhibitors have shown potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines .
Antiproliferative Activity
The compound has demonstrated significant antiproliferative activity in MCL cells lines with single-digit micromolar potency . This suggests its potential use in cancer treatment.
Inducing Cell Apoptosis
The compound has been found to disturb mitochondrial membrane potential and increase reactive oxygen species level in Z138 cells in a dose-dependent manner . It induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
Synthesis of Pyridopyrimidine Derivatives
The compound can be used in the efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido [2,3-d]pyrimidines under microwave irradiation . This method is simple and efficient for improving the yields and reducing the formation of undesirable by-products .
Treatment of Rheumatoid Arthritis
The compound has been used in the development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as BTK inhibitors for the treatment of rheumatoid arthritis .
FGFR Tyrosine Kinase Inhibitors
The introduction of an acylamino group at position 7 of pyridopyrimidine system led to the discovery of strong selective FGFR tyrosine kinase inhibitors . This offers promising leads for the creation of new antitumor drugs .
Mecanismo De Acción
Target of Action
The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidines . These compounds have been reported to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The chemical structure of a compound usually defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the inhibition of cell growth and proliferation . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tyrosine kinase, it could potentially have antitumor effects .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities and pharmaceutical applications. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an anti-HIV, antitumor, antimicrobial, or antiangiogenic agent . Additionally, its potential as a selective A1-adenosine receptor antagonist could also be explored .
Propiedades
IUPAC Name |
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBNDKFWQXRJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)
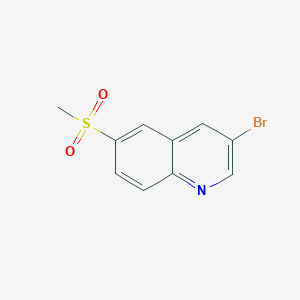
![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)
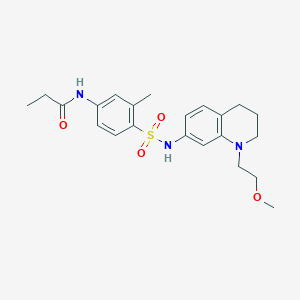
![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)
